

X-ray Crystallography of 1-Alkylimidazole-4,5-dicarboxylic Acids: A Comparative Guide

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Compound of Interest

Compound Name: *2-Butyl-1H-imidazole-4,5-dicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of a series of 1-alkylimidazole-4,5-dicarboxylic acids, specifically the methyl, ethyl, propyl, and butyl derivatives. The structural data of these compounds are compared with those of other heterocyclic dicarboxylic acids, namely 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and 4-nitropyrazole-3,5-dicarboxylic acid, to highlight the influence of substituent changes on their crystal packing and molecular conformation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing detailed experimental data and protocols.

Data Presentation: Crystallographic Parameters

The crystal structures of 1-alkylimidazole-4,5-dicarboxylic acids reveal a significant dependence on the length of the alkyl chain. A notable trend is the change in the tautomeric form of the molecule in the crystalline state. While the 1-methyl and 1-ethyl derivatives crystallize in a zwitterionic form, the 1-propyl and 1-butyl analogues are found to crystallize as a rare equimolar mixture of neutral and zwitterionic forms[1]. This phenomenon is attributed to steric factors influencing the crystal packing and the tautomeric composition within the unit cell[1].

Compound	Alkyl Group	Tautomeric Form in Crystal	Key Structural Features
1-Methylimidazole-4,5-dicarboxylic acid	Methyl	Zwitterionic	Planar molecule with intramolecular hydrogen bonding.[1]
1-Ethylimidazole-4,5-dicarboxylic acid	Ethyl	Zwitterionic	Forms a zwitterion with a protonated imidazole nitrogen and a deprotonated carboxylate group.[1]
1-Propylimidazole-4,5-dicarboxylic acid	Propyl	Equimolar mixture of neutral and zwitterionic forms	The increase in alkyl chain length leads to changes in crystal and molecular structures. [1]
1-Butylimidazole-4,5-dicarboxylic acid	Butyl	Equimolar mixture of neutral and zwitterionic forms	Steric hindrance from the bulkier alkyl group affects the packing and tautomeric equilibrium.[1]

Comparison with Alternative Heterocyclic Dicarboxylic Acids:

To provide a broader context, the crystallographic data of two alternative heterocyclic dicarboxylic acids are presented below. These compounds offer different substitution patterns on the five-membered ring, leading to distinct crystal packing arrangements and hydrogen bonding networks.

Compound	Crystal System	Space Group	Unit Cell Parameters	Key Structural Features
1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid	Orthorhombic	Pbca	a = 13.164(2) Å, b = 7.4692(9) Å, c = 21.173(3) Å	Intramolecular O–H...O hydrogen bond; forms a 3D framework via O–H...O, O–H...N, C–H...O, and C–H... π interactions. [2] [3]
4-Nitropyrazole-3,5-dicarboxylic acid	-	-	-	Pyrazole ring with coplanar carboxylic groups and a perpendicular nitro group; crystal packing dominated by strong O–H...O and N–H...O hydrogen bonds. [4]

Note: Detailed unit cell parameters for 1-alkylimidazole-4,5-dicarboxylic acids and 4-nitropyrazole-3,5-dicarboxylic acid were not available in the searched abstracts. The provided information is based on the qualitative descriptions found in the cited literature.

Experimental Protocols

Synthesis of 1-Alkylimidazole-4,5-dicarboxylic Acids

The synthesis of 1-alkylimidazole-4,5-dicarboxylic acids can be adapted from established methods for similar imidazole derivatives. A general two-step procedure is outlined below, based on the synthesis of the parent imidazole-4,5-dicarboxylic acid.

Step 1: N-Alkylation of Imidazole

- To a solution of imidazole in a suitable solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
- Add the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-alkylimidazole.

Step 2: Oxidation to 1-Alkylimidazole-4,5-dicarboxylic Acid

This step is adapted from the oxidation of benzimidazoles.

- Dissolve the crude 1-alkylimidazole in concentrated sulfuric acid.
- Cool the solution in an ice bath and add hydrogen peroxide (30%) dropwise while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, then heat to 50-60 °C for an additional period.
- Pour the reaction mixture onto crushed ice to precipitate the product.
- Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure 1-alkylimidazole-4,5-dicarboxylic acid.

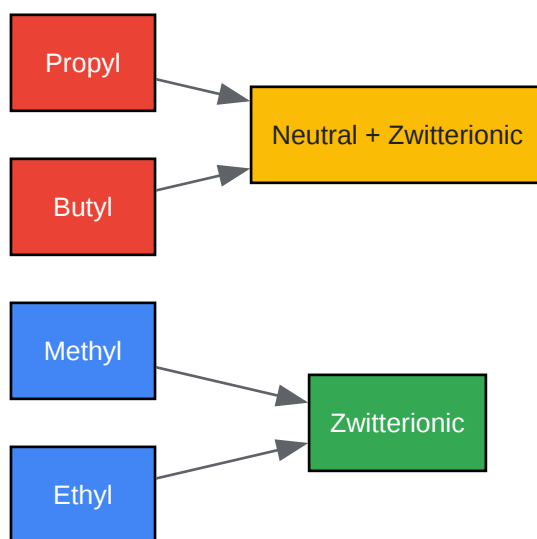
Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified dicarboxylic acid.

- Dissolve the purified 1-alkylimidazole-4,5-dicarboxylic acid in a minimal amount of a suitable solvent or solvent mixture (e.g., water, ethanol/water, or methanol/dichloromethane) with gentle heating if necessary.
- Allow the solution to cool to room temperature.
- Cover the container with a perforated film or leave it slightly open to allow for slow evaporation of the solvent over several days to weeks.
- Harvest the resulting single crystals for X-ray diffraction analysis.

Visualizations

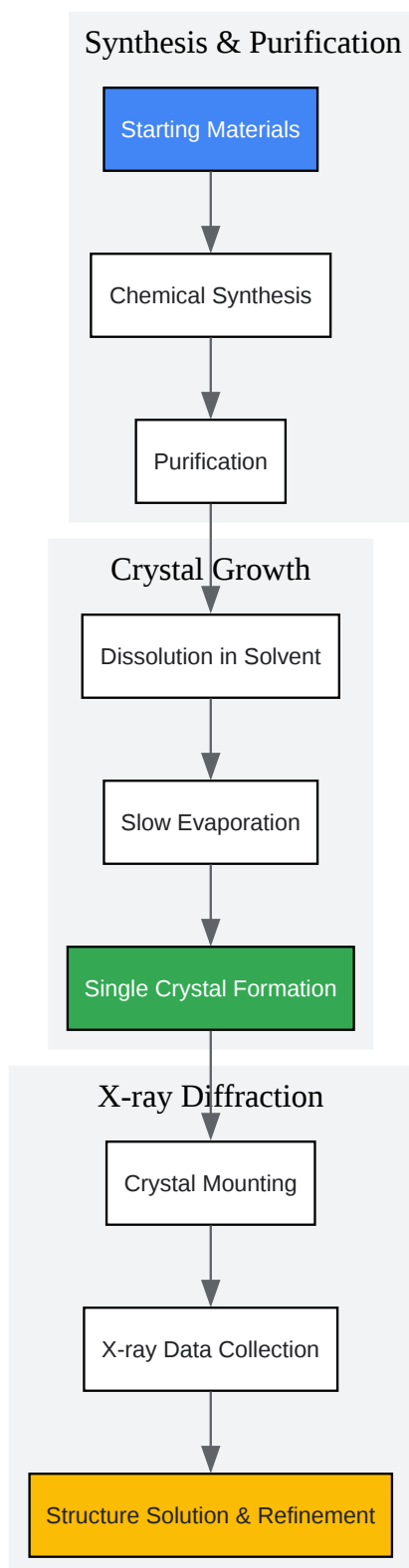
Logical Relationship of Structural Changes



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Caption: Influence of Alkyl Chain Length on Tautomeric Form.

Experimental Workflow for X-ray Crystallography



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